molecular formula C11H13N5O3 B6274173 rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid CAS No. 2307733-74-8

rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid

Cat. No.: B6274173
CAS No.: 2307733-74-8
M. Wt: 263.3
InChI Key:
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Description

rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid: is a chiral compound that belongs to the class of nucleoside analogs It is structurally characterized by the presence of a purine base (adenine) attached to an oxolane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Attachment of the Purine Base: The purine base (adenine) is introduced via a glycosylation reaction, where the oxolane ring is reacted with a protected purine derivative under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation of a suitable precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the desired purity.

    Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring or the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the purine base can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Products with new functional groups replacing the original amino group.

Scientific Research Applications

rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral and anticancer agent, particularly in the treatment of diseases caused by rapidly dividing cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby disrupting the normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Acyclovir: A guanine analog used to treat herpes simplex virus infections.

Uniqueness

    Structural Features: The presence of both a purine base and an oxolane ring with a carboxylic acid group makes rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid unique compared to other nucleoside analogs.

    Mechanism of Action: Its ability to interfere with both DNA and RNA synthesis distinguishes it from other compounds that may only target one type of nucleic acid.

Properties

CAS No.

2307733-74-8

Molecular Formula

C11H13N5O3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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